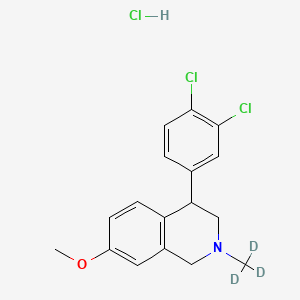

Diclofensine-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diclofensine-d3 Hydrochloride is a deuterium-labeled form of Diclofensine, a potent inhibitor of monoamine reuptake. It primarily blocks the uptake of dopamine, norepinephrine, and serotonin, making it an effective antidepressant. The compound is used extensively in scientific research due to its unique properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diclofensine-d3 Hydrochloride involves several key steps:

Condensation Reaction: The process begins with the condensation of m-anisaldehyde with methylamine to form N-methyl-3-methoxybenzenemethanimine.

Reduction: This intermediate is then reduced using sodium borohydride to yield (3-methoxybenzyl)methylamine.

Alkylation: The next step involves alkylation with 3,4-dichlorophenacylbromide to produce the desired intermediate.

Reduction and Cyclization: Finally, the benzoyl ketone is reduced with sodium borohydride, followed by acid-catalyzed intramolecular cyclization to form Diclofensine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterium labeling in the production process enhances the compound’s stability and allows for precise tracking in metabolic studies.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often use sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated solvents, strong nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

- Mechanism Studies : Diclofensine-d3 Hydrochloride is extensively used to study the mechanisms of monoamine reuptake and its effects on neurotransmission. It provides insights into how alterations in neurotransmitter levels can affect mood and behavior.

- Case Study : A study examining the effects of triple reuptake inhibitors on depressive symptoms highlighted the role of dopamine in alleviating anhedonia—a common symptom in depression—demonstrating the relevance of Diclofensine-d3 in understanding these mechanisms .

Pharmacology

- Antidepressant Development : The compound aids in the development of new antidepressants by elucidating monoamine transporter interactions. Its ability to inhibit multiple transporters simultaneously makes it a valuable tool for enhancing therapeutic efficacy.

- Comparison with Other Compounds : Compared to other monoamine reuptake inhibitors like Nomifensine and Tesofensine, Diclofensine-d3's balanced inhibition offers unique advantages in treating complex mood disorders .

Drug Discovery

- Reference Compound : In drug discovery processes, Diclofensine-d3 serves as a reference compound for screening potential therapeutic agents targeting similar pathways.

- Metabolic Studies : The deuterium label allows researchers to conduct precise metabolic studies, tracking how the compound is processed within biological systems .

Wirkmechanismus

Diclofensine-d3 Hydrochloride acts as a triple monoamine reuptake inhibitor. It primarily inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters (DAT, NET, and SERT). This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Nomifensine: Another tetrahydroisoquinoline derivative with similar monoamine reuptake inhibition properties.

Brasofensine: A potent dopamine reuptake inhibitor with applications in treating Parkinson’s disease.

Tesofensine: Known for its effects on weight loss and obesity treatment.

Uniqueness: Diclofensine-d3 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. Its balanced inhibition of dopamine, norepinephrine, and serotonin reuptake also distinguishes it from other compounds that may have a more selective action .

Biologische Aktivität

Diclofensine-d3 hydrochloride is a deuterated derivative of diclofensine, a compound originally developed as an antidepressant. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Diclofensine is classified as a triple monoamine reuptake inhibitor , primarily affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The compound exhibits high affinity for these transporters, with inhibition constants (K_i) reported as follows:

| Transporter | K_i (nM) |

|---|---|

| DAT | 16.8 |

| NET | 15.7 |

| SERT | 51.0 |

These values indicate that diclofensine is particularly potent in blocking the reuptake of norepinephrine and dopamine, which are critical neurotransmitters involved in mood regulation and cognitive function .

Antidepressant Activity

Diclofensine has been shown to produce significant antidepressant effects in various preclinical models. In the forced swim test (FST) in rats, diclofensine demonstrated dose-dependent reductions in immobility time, suggesting its potential efficacy as an antidepressant . The compound's ability to inhibit the reuptake of multiple monoamines positions it as a candidate for treating major depressive disorder, especially in cases where traditional selective serotonin reuptake inhibitors (SSRIs) fail to provide adequate relief .

Toxicological Profile

The safety profile of diclofensine has been assessed through various pharmacological and toxicological studies. In vitro studies indicate that while diclofensine effectively inhibits monoamine transporters, it does not exhibit significant neurotoxic effects at therapeutic concentrations. However, concerns regarding its potential for abuse due to stimulant properties have been noted, leading to its discontinuation from clinical development despite its effectiveness .

Case Studies and Research Findings

Several studies have explored the behavioral and biochemical impacts of diclofensine:

- Behavioral Studies : In a study involving chronic mild stress models in rats, administration of diclofensine resulted in significant improvements in depressive-like behaviors compared to control groups . This aligns with its pharmacological profile as a triple reuptake inhibitor.

- Biochemical Studies : Research has shown that diclofensine increases levels of monoamines in the synaptic cleft by blocking their reuptake, which is crucial for enhancing mood and cognitive function. This mechanism is similar to other antidepressants but with broader action due to its triple inhibition .

- Comparative Studies : When compared to other antidepressants like venlafaxine and bupropion, diclofensine demonstrated superior efficacy in certain animal models due to its comprehensive action on multiple neurotransmitter systems .

Eigenschaften

IUPAC Name |

4-(3,4-dichlorophenyl)-7-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO.ClH/c1-20-9-12-7-13(21-2)4-5-14(12)15(10-20)11-3-6-16(18)17(19)8-11;/h3-8,15H,9-10H2,1-2H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHOXCSPLOXNOK-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=C(C1)C=C(C=C2)OC)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.